molecular formula C13H17N3O3 B3833078 N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide

N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No. B3833078
M. Wt: 263.29 g/mol
InChI Key: ZILFLGDTIWKYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide (CHIR-090) is a chemical compound that has been widely used in scientific research for its unique properties. It is a selective inhibitor of the protein kinase, ROCK (Rho-associated coiled-coil containing protein kinase), which is involved in various cellular processes such as cell migration, proliferation, and contractility.

Mechanism of Action

N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide selectively inhibits ROCK by binding to its ATP-binding site, preventing the phosphorylation of downstream targets. This leads to a decrease in actomyosin contractility and changes in cell morphology and motility. ROCK inhibition has also been shown to regulate cell proliferation, apoptosis, and angiogenesis.
Biochemical and physiological effects:
In addition to its effects on cell morphology and motility, N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide has been shown to regulate various biochemical and physiological processes. It has been reported to reduce blood pressure and improve vascular function in animal models of hypertension and atherosclerosis. N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide is a highly specific inhibitor of ROCK, making it a valuable tool for studying the role of ROCK in various cellular processes. Its high potency and selectivity also make it suitable for in vivo studies. However, its effects may be cell-type dependent, and its long-term effects on cell viability and function are not well understood.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide. One area of interest is the development of more potent and selective ROCK inhibitors for therapeutic applications. Another area of interest is the investigation of the long-term effects of ROCK inhibition on cell viability and function. Additionally, the role of ROCK in various physiological and pathological processes, such as cancer metastasis and neurodegenerative diseases, warrants further investigation.

Scientific Research Applications

N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide has been widely used in scientific research to investigate the role of ROCK in various cellular processes. It has been shown to inhibit ROCK activity in a dose-dependent manner, leading to changes in cell morphology, cytoskeletal organization, and cell motility. N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide has also been used to study the effects of ROCK inhibition on cancer cell migration and invasion, as well as its potential therapeutic applications in cardiovascular diseases and neurological disorders.

properties

IUPAC Name

N'-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-15-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h4-5,8-9,11,17H,1-3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILFLGDTIWKYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide
Reactant of Route 2
N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide
Reactant of Route 5
N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide
Reactant of Route 6
N-cyclohexyl-N'-hydroxy-3-nitrobenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.